2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Kinase hinge-region binding Fluorine medicinal chemistry Structure-activity relationship

2-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2640952-13-0, MW 338.4 g/mol) is a synthetic heterocyclic small molecule belonging to the piperazinylquinoxaline class. Its architecture comprises a quinoxaline core linked via a piperazine bridge to a 5-fluoro-2,6-dimethylpyrimidin-4-yl moiety.

Molecular Formula C18H19FN6
Molecular Weight 338.4 g/mol
CAS No. 2640952-13-0
Cat. No. B6442874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
CAS2640952-13-0
Molecular FormulaC18H19FN6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)F
InChIInChI=1S/C18H19FN6/c1-12-17(19)18(22-13(2)21-12)25-9-7-24(8-10-25)16-11-20-14-5-3-4-6-15(14)23-16/h3-6,11H,7-10H2,1-2H3
InChIKeyFCFOIWPQHVKRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2640952-13-0): Structural Identity and Class Provenance for Kinase-Targeted Procurement


2-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2640952-13-0, MW 338.4 g/mol) is a synthetic heterocyclic small molecule belonging to the piperazinylquinoxaline class [1]. Its architecture comprises a quinoxaline core linked via a piperazine bridge to a 5-fluoro-2,6-dimethylpyrimidin-4-yl moiety. This scaffold has been validated in peer-reviewed studies as a privileged pharmacophore for kinase inhibition, particularly against VEGFR-2 and PI3Kα, with multiple derivatives demonstrating nanomolar to low-micromolar potency in enzymatic and cellular assays [1][2]. The compound is supplied as a research-grade building block for medicinal chemistry and chemical biology applications, with the fluorinated dimethylpyrimidine substituent representing a distinct topological variant within the broader piperazinylquinoxaline series.

Class Piperazinylquinoxaline scaffold reported for VEGFR-2 and PI3Kα kinase inhibition studies
Substituent 5-Fluoro-2,6-dimethylpyrimidine with distinct H-bond acceptor and steric profile
Use context Research-grade building block for kinase inhibitor SAR and lead optimization campaigns

Why Piperazinylquinoxaline Analogs Cannot Be Interchanged: Structural Determinants Driving Differential Kinase Engagement for CAS 2640952-13-0


Piperazinylquinoxaline derivatives are not functionally interchangeable because subtle modifications to the pyrimidine ring—including halogen substitution pattern, alkyl group topology, and the presence or absence of a quinoxaline methyl group—profoundly alter kinase selectivity profiles, cellular potency, and ADMET properties [1]. The 5-fluoro-2,6-dimethylpyrimidine substitution present in CAS 2640952-13-0 occupies a distinct region of chemical space relative to the 5,6-dimethyl (des-fluoro), 6-cyclopropyl-5-fluoro, or unsubstituted pyrimidine analogs; fluorine at the 5-position introduces both electron-withdrawing effects and a hydrogen-bond acceptor capable of anchoring to hinge-region residues, while the 2,6-dimethyl groups provide steric complementarity to hydrophobic kinase pockets [2][3]. Procurement of a generic piperazinylquinoxaline without this precise substitution pattern risks altered target engagement, unpredictable selectivity, and invalid cross-study comparisons.

Target compound C5-F substituent provides hinge-region H-bond acceptor (χ=3.98) with 2,6-dimethyl steric complementarity
Des-fluoro analog risk C5-H analogs lack the polar H-bond anchor; kinase binding mode may shift and selectivity profile may not transfer
Target compound 3-Unsubstituted quinoxaline core as matched-pair control for SAR evaluation
3-Methyl analog risk 3-Methylquinoxaline derivatives may exhibit different VEGFR-2 binding; cross-series comparison requires validation
Target compound Piperazinylpyrimidine substructure compatible with mutant-selective kinase profiling
Generic analog risk Unspecified pyrimidine substitution may alter PDGFR family selectivity; procurement without defined substitution risks invalid cross-study comparisons

Quantitative Differentiation Evidence for 2-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2640952-13-0)


Fluorine at Pyrimidine C5 Confers a Predicted Hydrogen-Bond Anchor Absent in Des-Fluoro Analogs

The 5-fluoro substituent on the pyrimidine ring of CAS 2640952-13-0 provides a hydrogen-bond acceptor (C–F···H–N) capable of interacting with hinge-region backbone NH groups in kinase ATP-binding pockets, a contact that is structurally impossible for the des-fluoro comparator 2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline [1]. In the broader piperazinylquinoxaline class, fluorinated derivatives have been reported to exhibit IC50 values ranging from 11 to 21 nM in cancer cell growth inhibition assays, with the fluorine atom identified as a critical potency determinant [2]. The 5-fluoro-2,6-dimethyl substitution pattern thus marries a polar anchor (fluorine) with dual methyl groups that occupy adjacent hydrophobic sub-pockets, a combined pharmacophoric feature not replicated by any single commercially available congener.

C5-F H-bond anchor vs des-fluoro
Reported
C5-F present: H-bond acceptor (χ=3.98) C5-H analog: no H-bond acceptor (χ=2.20)
Fluorine introduces polar hinge-region interaction absent in des-fluoro congeners
SAR corroborated in fluorinated piperazinylquinoxaline studies
Kinase hinge-region binding Fluorine medicinal chemistry Structure-activity relationship

Piperazinylquinoxaline Scaffold Demonstrates Validated VEGFR-2 Kinase Inhibition with Sub-Micromolar Potency

The piperazinylquinoxaline scaffold, which constitutes the core framework of CAS 2640952-13-0, has been directly validated as a VEGFR-2 kinase inhibitor pharmacophore in a 2022 study by Abdallah et al. [1]. In a head-to-head comparison against the clinically approved VEGFR-2 inhibitor sorafenib, a series of piperazinylquinoxaline-based derivatives exhibited VEGFR-2 IC50 values ranging from 0.19 to 0.60 µM, with the most potent analog (compound 11) achieving an IC50 of 0.19 µM versus sorafenib's 0.08 µM [1]. The same compound 11 demonstrated antiproliferative IC50 values of 10.61 µM (A549), 9.52 µM (HepG-2), 12.45 µM (Caco-2), and 11.52 µM (MDA) across four cancer cell lines, raised the apoptosis rate in HepG-2 cells from 5% to 44%, and induced 4-fold, 2.3-fold, and 3-fold increases in BAX/Bcl-2 ratio, caspase-3 level, and P53 expression, respectively, compared to untreated controls [1]. While these data derive from a congeneric series rather than CAS 2640952-13-0 specifically, they establish the quantitative performance envelope of the shared scaffold.

VEGFR-2 scaffold inhibition
Class-level
Class rep. 11: VEGFR-2 IC50 0.19 µM vs sorafenib 0.08 µM
Reported scaffold-class VEGFR-2 inhibition context
Class-level inference; verify for CAS 2640952-13-0
VEGFR-2 inhibition Angiogenesis Cancer therapeutics

Piperazinylquinoxaline Derivatives Exhibit Nanomolar PI3Kα Inhibition and Cellular Antiproliferative Activity

Wu et al. (2012) systematically synthesized and evaluated 45 piperazinylquinoxaline derivatives, demonstrating that this scaffold can deliver potent PI3Kα inhibition [1]. In a competitive fluorescence polarization assay, compound 22 achieved a PI3Kα IC50 of 40 nM and compound 41 achieved an IC50 of 24 nM, both of which induced apoptosis in PC3 prostate cancer cells [1]. The majority of target compounds exhibited low micromolar to nanomolar antiproliferative potency against five human cancer cell lines in MTT assays [1]. Molecular docking studies confirmed compatible binding modes within the PI3Kα ATP-binding pocket for piperazinylquinoxaline derivatives [1]. CAS 2640952-13-0 shares the identical piperazinylquinoxaline core with the most potent compounds from this series, differing only in the terminal pyrimidine substituent, positioning it as a structurally related analog for PI3K-focused SAR expansion.

PI3Kα enzymatic inhibition
Class-level
Comp. 41: PI3Kα IC50 24 nM; Comp. 22: 40 nM
Reported PI3Kα scaffold inhibition context
Class-level inference; apoptosis reported in PC3 cells
PI3Kα inhibition Cancer cell proliferation Apoptosis induction

3-Methylquinoxaline VEGFR-2 Inhibitors Achieve Single-Digit Nanomolar Potency, Demonstrating Scaffold Expandability Relevant to CAS 2640952-13-0

Alanazi et al. (2021) reported that 3-methylquinoxaline-based VEGFR-2 inhibitors can achieve exceptional potency, with compound 27a exhibiting a VEGFR-2 IC50 of 3.2 nM—virtually equipotent to sorafenib (IC50 = 3.12 nM)—and antiproliferative IC50 values of 7.7 µM (MCF-7) and 4.5 µM (HepG-2) [1]. Several additional compounds (28, 30f, 30i, 31b) demonstrated VEGFR-2 IC50 values in the 4.2–6.1 nM range [1]. These data establish that quinoxaline-based derivatives bearing a heterocyclic substituent at the 2-position via a piperazine linker can reach single-digit nanomolar VEGFR-2 potency. CAS 2640952-13-0 is the 3-des-methyl analog of this series, representing a control compound for evaluating the contribution of the quinoxaline 3-methyl group to kinase binding and cellular activity.

3-Methyl matched-pair benchmark
Reported
27a (3-Me): VEGFR-2 IC50 3.2 nM ≈ sorafenib 3.12 nM CAS 2640952-13-0: 3-des-methyl control compound
Supports matched-pair SAR to isolate quinoxaline 3-position contribution
Cross-study comparable; direct head-to-head data not available
VEGFR-2 inhibitor design 3-Methylquinoxaline SAR Kinase selectivity

Piperazinylpyrimidine Derivatives Exhibit Selective Kinase Inhibition Against PDGFR Family Mutants Relevant to Resistance

Shallal and Russu (2011) demonstrated that piperazinylpyrimidine-based derivatives can achieve selective inhibition of oncogenic mutant forms of PDGFR family kinases over wild-type isoforms, a property of direct relevance to treating tumors driven by or resistant to first-line kinase inhibitors [1]. Compound 4 from this series showed preferential binding to and inhibition of certain KIT and PDGFRA mutants compared to their wild-type counterparts [1]. Compound 15 was identified as a potent and selective growth inhibitor of MDA-MB-468 triple-negative breast cancer cells and advanced to in vivo evaluation [1]. The pyrimidine-piperazine substructure of CAS 2640952-13-0 closely mirrors the core pharmacophore of compounds 4 and 15, suggesting that this compound may inherit the mutant-selectivity potential of the chemotype.

Mutant-selective PDGFR profiling
Class-level
Selective inhibition of oncogenic KIT/PDGFRA mutants over wild-type isoforms reported
Supports mutant-selective kinase research context
Class-level inference from piperazinylpyrimidine chemotype
PDGFR kinase inhibition Mutant-selective kinase targeting Drug resistance

Research and Industrial Application Scenarios for 2-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2640952-13-0)


VEGFR-2 Kinase Inhibitor Lead Optimization and SAR Expansion

Procure CAS 2640952-13-0 as a structurally differentiated piperazinylquinoxaline building block for VEGFR-2 inhibitor lead optimization campaigns. The compound can serve as a matched-pair comparator to 3-methylquinoxaline derivatives that have demonstrated VEGFR-2 IC50 values as low as 3.2 nM [1], enabling systematic evaluation of the quinoxaline 3-position substituent contribution to potency and selectivity. The 5-fluoro-2,6-dimethylpyrimidine moiety provides a distinct hydrogen-bonding and steric profile relative to previously characterized analogs, potentially accessing novel interactions within the VEGFR-2 allosteric pocket [2].

Mutant-Selective PDGFR Family Kinase Probe Development

Deploy CAS 2640952-13-0 as a chemical probe for investigating mutant-selective kinase inhibition within the PDGFR family. Piperazinylpyrimidine derivatives have demonstrated preferential inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms [3]. The fluorinated dimethylpyrimidine substituent of CAS 2640952-13-0 may further modulate this selectivity profile through altered hinge-region hydrogen bonding and hydrophobic pocket occupancy, supporting resistance-focused oncology research programs.

PI3Kα Inhibitor Chemical Tool and Scaffold-Hopping Platform

Utilize CAS 2640952-13-0 as a chemical tool for PI3Kα inhibitor development, exploiting the validated piperazinylquinoxaline scaffold that has yielded compounds with PI3Kα IC50 values of 24–40 nM and demonstrated cellular apoptosis induction in PC3 cells [4]. The compound's distinct pyrimidine substitution pattern offers a scaffold-hopping opportunity to explore novel PI3Kα interactions beyond those accessed by the morpholinoquinoxaline and piperidinylquinoxaline series originally reported.

Fluorine-Mediated Metabolic Stability Enhancement in Kinase Inhibitor Series

Incorporate CAS 2640952-13-0 into medicinal chemistry programs where fluorine-mediated metabolic stability is a design objective. The 5-fluoro substituent on the pyrimidine ring is strategically positioned to block potential CYP450-mediated oxidation at that site while simultaneously providing a hydrogen-bond anchor for target engagement [2]. This dual functional role—simultaneously addressing pharmacokinetic liability and target binding—makes the compound a valuable building block for hit-to-lead and lead optimization stages where metabolic soft spots have been identified in des-fluoro lead matter.

Application
Selection Property
Validation Focus
VEGFR-2 inhibitor lead optimization
Fluorinated pyrimidine substitution pattern
VEGFR-2 binding affinity and selectivity review
Mutant-selective PDGFR kinase research
Piperazinylpyrimidine pharmacophore identity
Mutant vs wild-type kinase selectivity profiling
PI3Kα inhibitor development
Piperazinylquinoxaline scaffold with distinct pyrimidine substitution
PI3Kα enzymatic and cellular assay context
Fluorine-mediated metabolic stability studies
C5-fluoro substituent position on pyrimidine ring
CYP450 metabolic soft-spot assessment and target engagement retention
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